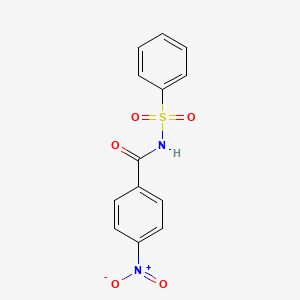
5-nitro-N-(4-phenoxyphenyl)-2-(1-piperidinyl)benzamide
Übersicht
Beschreibung
5-nitro-N-(4-phenoxyphenyl)-2-(1-piperidinyl)benzamide, commonly known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
NPPB inhibits chloride channels by binding to a specific site on the channel protein. This binding prevents the movement of chloride ions through the channel, leading to a decrease in chloride ion flux. This, in turn, can affect a variety of physiological processes that depend on chloride ion transport.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NPPB depend on the specific chloride channel that it inhibits. For example, NPPB has been shown to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is involved in salt and water transport in the lungs and other organs. Inhibition of CFTR by NPPB can lead to a decrease in mucus production and an increase in airway hydration, making it a potential treatment for cystic fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of NPPB is its potency as a chloride channel inhibitor. It has been shown to be effective at very low concentrations, making it a useful tool for studying chloride channel function. However, one limitation of NPPB is its specificity for certain types of chloride channels. It may not be effective at inhibiting all chloride channels, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on NPPB. One area of interest is the development of new drugs that target chloride channels, particularly those involved in cystic fibrosis and other diseases. Another area of research is the use of NPPB as a tool for studying the role of chloride channels in physiological processes such as nerve transmission and muscle contraction. Finally, there is interest in exploring the potential of NPPB as a therapeutic agent for other diseases, such as hypertension and epilepsy, that may be influenced by chloride channel function.
Wissenschaftliche Forschungsanwendungen
NPPB has been used in a wide range of scientific research applications. Its main use is as an inhibitor of chloride channels, which are involved in a variety of physiological processes such as salt and water transport, nerve transmission, and muscle contraction. NPPB has been used to study the role of chloride channels in these processes and to develop new drugs that target these channels.
Eigenschaften
IUPAC Name |
5-nitro-N-(4-phenoxyphenyl)-2-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c28-24(25-18-9-12-21(13-10-18)31-20-7-3-1-4-8-20)22-17-19(27(29)30)11-14-23(22)26-15-5-2-6-16-26/h1,3-4,7-14,17H,2,5-6,15-16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBCKDMWQHRUCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3958435.png)
![1-(2-bromobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3958442.png)
![2-(1,3-benzothiazol-2-yl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B3958446.png)
![3-[(3-methoxybenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3958454.png)

![5-[(2-fluorobenzyl)thio]-2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazole](/img/structure/B3958467.png)
![4-(2-{4-[(3-chloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}ethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3958472.png)
![(2-furylmethyl){5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3958478.png)
![2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}-1-phenylethanone](/img/structure/B3958486.png)
![3-(5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-8-methoxy-2H-chromen-2-one](/img/structure/B3958497.png)
![5-(4-chlorophenyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B3958503.png)
![2-({1-[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2,5-dioxo-3-pyrrolidinyl}thio)benzoic acid](/img/structure/B3958512.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-methylbenzoyl)piperazine](/img/structure/B3958526.png)
![2-(4-chlorophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B3958536.png)